molecular formula C33H33FN2Na2O6 B13871671 Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Katalognummer: B13871671
Molekulargewicht: 618.6 g/mol
InChI-Schlüssel: KNVKONHBFPQVPI-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate is a disodium salt derivative of a heptanoic acid-based compound. Its structure includes a pyrrole core substituted with fluorophenyl, phenyl, and propan-2-yl groups, along with a 2-oxidophenyl carbamoyl moiety. This compound shares structural homology with statins, particularly atorvastatin (). The disodium salt enhances aqueous solubility compared to its free acid form, which is critical for bioavailability in therapeutic applications .

Eigenschaften

Molekularformel

C33H33FN2Na2O6

Molekulargewicht

618.6 g/mol

IUPAC-Name

disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O6.2Na/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);;/q;2*+1/p-2

InChI-Schlüssel

KNVKONHBFPQVPI-UHFFFAOYSA-L

Kanonische SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves multiple steps, including the formation of the pyrrol ring and the introduction of fluorophenyl and oxidophenyl groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Atorvastatin (Free Acid Form)

Structural Differences :

  • Atorvastatin ((3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid) lacks the disodium counterion and the 2-oxidophenyl group, instead featuring a phenylcarbamoyl substituent . Functional Implications:
  • The disodium salt improves solubility (>50 mg/mL vs. <1 mg/mL for the free acid) and oral absorption.
  • Atorvastatin’s free acid form is a potent HMG-CoA reductase inhibitor, reducing LDL cholesterol by 35–60% in clinical studies .

4-Oxidophenyl Analogs (EP 4 374 877 A2)

Structural Differences :

  • A related compound (EP 4 374 877 A2) replaces the 2-oxidophenyl group with a 4-oxidophenyl carbamoyl moiety .
    Functional Implications :
  • The 4-oxidophenyl analog exhibits altered binding to HMG-CoA reductase due to steric and electronic effects, reducing IC50 by ~20% compared to the 2-oxidophenyl variant .

Oxo-Substituted Pyrrole Derivatives ()

Structural Differences :

  • A derivative with a 2-oxo group on the pyrrole ring ((3R,5R)-3,5-dihydroxy-7-[2-oxo-3-isopropyl-3-(phenylcarbamoyl)-4-phenyl-5-(4-fluorophenyl)-2,3-dihydro-1H-pyrrole-1-yl]heptanoic acid) replaces the hydroxyl groups with a ketone . Functional Implications:
  • The oxo group reduces hydrogen-bonding capacity, leading to a 40% decrease in enzyme inhibition potency compared to the hydroxylated parent compound .

Non-Statin Enzyme Inhibitors ()

Structural Differences :

  • Pyrazol-1-yl pyridine derivatives (e.g., 5-cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine) lack the heptanoic acid backbone and target dihydroorotate dehydrogenase (DHODH) instead of HMG-CoA reductase . Functional Implications:
  • These compounds prioritize aromatic stacking interactions for DHODH inhibition, whereas statins rely on polar interactions with HMG-CoA reductase’s active site .

Key Research Findings

Pharmacodynamic Properties

  • Disodium Salt vs. Free Acid : The disodium form achieves 90% plasma concentration within 2 hours vs. 4 hours for the free acid, correlating with faster LDL reduction .
  • 2-Oxidophenyl vs. 4-Oxidophenyl : The 2-oxidophenyl variant shows stronger van der Waals interactions with HMG-CoA reductase (binding energy: −8.2 kcal/mol vs. −7.5 kcal/mol for 4-oxidophenyl) .

Clinical Data

  • In dyslipidemic patients, the disodium salt improved flow-mediated dilatation (FMD) by 5.2% (vs. 2.1% for placebo), indicating enhanced endothelial function .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Solubility (mg/mL) Target Enzyme IC50 (nM)
Disodium salt (queried compound) 665.7 >50 HMG-CoA reductase 1.2
Atorvastatin (free acid) 558.6 <1 HMG-CoA reductase 0.8
4-Oxidophenyl analog (EP 4 374 877 A2) 670.2 45 HMG-CoA reductase 1.5
DHODH inhibitor () 420.4 30 DHODH 12.3

Table 2: Clinical Outcomes ()

Parameter Disodium Salt Group Placebo Group
LDL Reduction (%) 52.3 1.8
FMD Improvement (%) 5.2 2.1

Biologische Aktivität

Disodium;7-[2-(4-fluorophenyl)-4-[(2-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate, also known as 2-Hydroxy Atorvastatin-d5 disodium salt, is a deuterated derivative of atorvastatin, a well-known HMG-CoA reductase inhibitor used primarily for lowering cholesterol levels. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 1276537-19-9
Molecular Formula C33H28F2N2O6Na2
Molecular Weight 623.63 g/mol
Purity >95% (HPLC)
Storage Temperature -20°C

Atorvastatin and its derivatives primarily function by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By blocking this enzyme, atorvastatin effectively reduces the levels of low-density lipoprotein (LDL) cholesterol and triglycerides in the bloodstream while increasing high-density lipoprotein (HDL) cholesterol levels. The deuterated form, 2-Hydroxy Atorvastatin-d5, is often used for metabolic studies due to its unique isotopic labeling.

Lipid Profile Modification

Research indicates that atorvastatin and its derivatives significantly impact lipid metabolism. In clinical studies, patients treated with atorvastatin exhibited:

  • Reduction in LDL Cholesterol : Studies report reductions of approximately 30% to 50% in LDL cholesterol levels after consistent dosing.
  • Increase in HDL Cholesterol : HDL levels can increase by up to 15% in response to atorvastatin therapy.

These changes contribute to a lower risk of cardiovascular events.

Anti-inflammatory Effects

In addition to lipid-lowering properties, atorvastatin has demonstrated anti-inflammatory effects. The compound modulates inflammatory pathways by reducing the expression of pro-inflammatory cytokines and adhesion molecules. This activity may contribute to its cardioprotective effects beyond mere cholesterol management.

Case Studies

  • Clinical Trial on Hyperlipidemia :
    • A randomized controlled trial involving 300 patients with hyperlipidemia showed that treatment with atorvastatin led to significant improvements in lipid profiles and reduced markers of inflammation over a 12-week period.
  • Long-term Cardiovascular Outcomes :
    • A longitudinal study followed patients on atorvastatin therapy for five years, revealing a 25% reduction in major cardiovascular events compared to control groups.
  • Metabolic Studies Using Deuterated Atorvastatin :
    • Studies utilizing 2-Hydroxy Atorvastatin-d5 have provided insights into the metabolic pathways of atorvastatin, indicating its role in hepatic uptake and metabolism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.